molecular formula C19H24N4O4 B2733795 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide CAS No. 1334369-32-2

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide

Cat. No.: B2733795
CAS No.: 1334369-32-2
M. Wt: 372.425
InChI Key: NLNQIIYFYIRPLK-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide is a small-molecule compound featuring a piperidine-4-carboxamide core substituted with a 3-methyl-1,2,4-oxadiazole methyl group and a 2-(2-methylphenoxy)acetyl moiety. Its structural complexity combines heterocyclic, aromatic, and amide functionalities, which may influence pharmacokinetics, target selectivity, and metabolic stability.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-5-3-4-6-16(13)26-12-18(24)23-9-7-15(8-10-23)19(25)20-11-17-21-14(2)22-27-17/h3-6,15H,7-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQIIYFYIRPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like NaOH in a solvent such as DMSO . The piperidine ring can be introduced through nucleophilic substitution reactions, and the phenoxyacetyl group can be attached via esterification or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmacological activity.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly for conditions where modulation of specific biological pathways is beneficial.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring and phenoxyacetyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, therapeutic indications, and pharmacological profiles.

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Key Substituents Therapeutic Indication / Activity Key Differences from Target Compound Evidence Source
Target Compound Piperidine-4-carboxamide - 3-Methyl-1,2,4-oxadiazol-5-ylmethyl
- 2-(2-Methylphenoxy)acetyl
Under investigation (unclear) Reference compound for comparison
(E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (13f) Hydrazone-linked furan-carboxamide - 3-Methyl-1,2,4-oxadiazole
- Hydrazone group
MMP-13 inhibition (non-zinc-binding) Hydrazone moiety enables zinc-independent MMP-13 binding; lacks piperidine-phenoxyacetyl scaffold
2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide () Benzamide-thioether - 3-Methyl-1,2,4-oxadiazolemethyl thioether
- 2-Nitrophenylaminoethyl
Cancer, viral infections, thrombosis Thioether linker instead of acetylpiperidine; nitro group may enhance cytotoxicity
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Quinoline-piperidine - 3-Methyl-1,2,4-oxadiazole fused to quinoline
- Tetrahydropyranylamino group
Depression (kappa-opioid receptor antagonist) Quinoline core and tetrahydropyranyl group confer CNS penetration; lacks phenoxyacetyl moiety
490-M18 ((2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid) Hydroxyimino-phenoxy acetic acid - 2-Methylphenoxymethyl
- Hydroxyimino group
Metabolite of unknown parent drug Carboxylic acid instead of carboxamide; hydroxyimino group may influence metabolic stability
1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (72) Benzimidazole-piperidine - 3-Methyl-1,2,4-oxadiazolephenethyl
- Difluorocyclohexylmethyl
Antimalarial (repositioned astemizole) Benzimidazole core and difluorocyclohexyl group enhance lipophilicity; distinct from acetylpiperidine

Key Observations

Structural Flexibility vs. Target Selectivity: The target compound’s piperidine-4-carboxamide scaffold distinguishes it from hydrazone-based MMP-13 inhibitors (e.g., 13f) and thioether-linked anticancer agents (e.g., ). This core may reduce off-target interactions compared to zinc-binding MMP inhibitors .

Compared to antimalarial compound 72, the absence of a benzimidazole and difluorocyclohexyl group may reduce antiparasitic activity but improve solubility via the dihydrochloride salt form .

Pharmacophore Optimization: The 3-methyl-1,2,4-oxadiazole group is a common feature in many analogs (e.g., navacaprant, 13f) and likely contributes to hydrogen bonding or π-stacking interactions with biological targets . The phenoxyacetyl moiety may mimic tyrosine or phenylalanine side chains, enabling interactions with proteases or G-protein-coupled receptors .

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant studies and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole moiety are extensive. These include:

  • Antimicrobial Activity
    • Compounds with the oxadiazole core have shown significant antibacterial and antifungal properties.
    • Studies indicate that derivatives exhibit better activity against Gram-positive bacteria compared to Gram-negative strains .
  • Anticancer Activity
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HCT116 (colon carcinoma), MCF7 (breast carcinoma), and HUH7 (liver carcinoma).
    • Notably, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating promising anticancer potential .

Antimicrobial Studies

A study conducted on synthesized oxadiazole derivatives revealed their effectiveness against several bacterial strains. The results are summarized in Table 1.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound ABacillus cereus10 µg/mL
Compound BStaphylococcus aureus15 µg/mL
Compound CEscherichia coli20 µg/mL

These findings suggest that the oxadiazole-containing compounds exhibit a range of antibacterial properties, particularly against Gram-positive bacteria .

Anticancer Studies

In vitro studies assessing the anticancer activity of this compound showed significant cytotoxic effects against liver carcinoma cells. The data is presented in Table 2.

Cell Line IC50 (µM) Comparison with 5-FU (IC50 = 25 µM)
HUH710.1Better
MCF715.5Comparable
HCT11620.0Comparable

The compound demonstrated a notable inhibition of cell proliferation in liver cancer cells at concentrations lower than those required for standard treatments .

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A series of synthesized oxadiazole derivatives were tested for their antimicrobial efficacy using disc diffusion methods. The results indicated that these compounds were particularly effective against resistant strains of Staphylococcus aureus, showing potential as new antibiotic agents .
  • Case Study on Anticancer Potential
    • In a comparative study involving various cancer cell lines, the oxadiazole derivative exhibited superior cytotoxicity against HUH7 cells compared to traditional chemotherapeutics. This suggests a potential pathway for developing new cancer therapies based on this compound's structure .

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